N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide
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Overview
Description
N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, aryl hydrazines, ketones, and esters .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Chemistry: As a versatile synthetic building block for designing new drugs.
Biology: For its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. These include:
Molecular Targets: Enzymes, receptors, and other proteins involved in disease processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
- 3-(4-Methylpiperazin-1-yl)propanoic acid
Uniqueness
N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for easy functionalization, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-16-10-14-27(15-11-16)21-7-6-20(25-26-21)17-2-4-19(5-3-17)24-22(28)18-8-12-23-13-9-18/h2-9,12-13,16H,10-11,14-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXRHOLSROVTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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